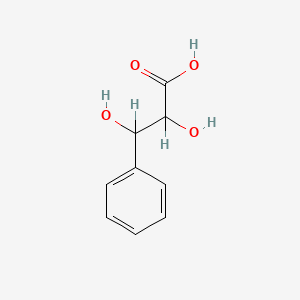
(2-isocyanatopropan-2-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-isocyanatopropan-2-yl)cyclopropane is an organic compound with the molecular formula C₇H₁₁NO It is characterized by the presence of an isocyanate group attached to a cyclopropane ring, which is further substituted with a propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-isocyanatopropan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with isocyanates. One common method is the reaction of cyclopropylmethylamine with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(2-isocyanatopropan-2-yl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas and carbamates.
科学的研究の応用
(2-isocyanatopropan-2-yl)cyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (2-isocyanatopropan-2-yl)cyclopropane involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological and pharmacological effects.
類似化合物との比較
Similar Compounds
(2-isocyanatopropyl)benzene: Similar structure but with a benzene ring instead of a cyclopropane ring.
(2-isocyanatopropyl)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
(2-isocyanatopropan-2-yl)cyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. The strained ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
2649079-66-1 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



